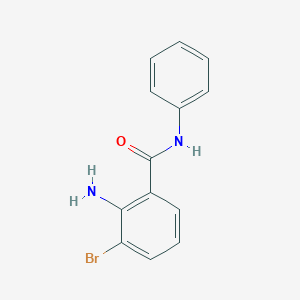
2-Amino-3-bromo-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzamide, featuring an amino group at the second position, a bromine atom at the third position, and a phenyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-N-phenylbenzamide typically involves the N-arylation of 2-amino-3-bromobenzamide with phenylboronic acid. This reaction is catalyzed by copper immobilized on a phenanthroline ligand-modified magnetic graphene oxide. The reaction conditions include the use of t-butyl hydroperoxide (TBHP) as an oxidant and iodine as a catalyst under reflux in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-N-phenylbenzamide can undergo various chemical reactions, including:
N-Arylation: This reaction involves the formation of a carbon-nitrogen bond between the amino group and an aryl group.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
N-Arylation: Phenylboronic acid, copper catalyst, TBHP, iodine, methanol.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
N-Arylation: Produces N-phenyl derivatives.
Substitution: Produces substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-bromo-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-nitrobenzamide
- 2-Amino-5-bromo-N,3-dimethylbenzamide
- 2,3-Diamino-5-bromopyridine
Uniqueness
2-Amino-3-bromo-N-phenylbenzamide is unique due to the presence of both an amino group and a bromine atom on the benzamide core, which allows for diverse chemical modifications and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various research fields .
Properties
IUPAC Name |
2-amino-3-bromo-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-8-4-7-10(12(11)15)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPMHMCHEHLRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE](/img/structure/B7905160.png)

![4-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B7905167.png)

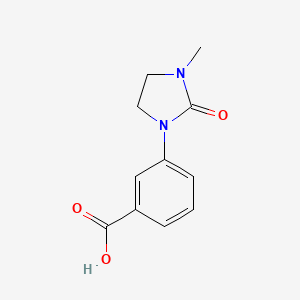
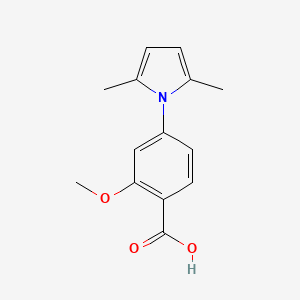
![1-(2-methoxyethyl)-3-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7905213.png)
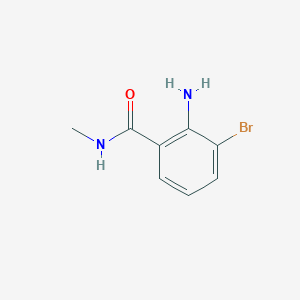
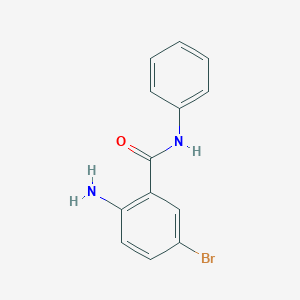
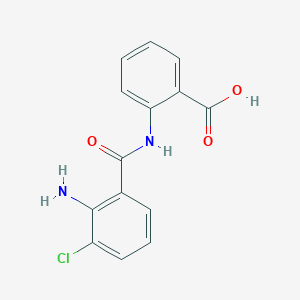
![3-[5-(4-Fluorophenyl)furan-2-yl]butanoic acid](/img/structure/B7905241.png)
![4-fluoro-N-[(1-phenylcyclopropyl)methyl]aniline](/img/structure/B7905253.png)
![tert-butyl N-[[4-(diethylamino)phenyl]methyl]carbamate](/img/structure/B7905255.png)

